molecular formula C21H18N2O4S2 B5111913 3-{[1,1'-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine

3-{[1,1'-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine

Cat. No.: B5111913
M. Wt: 426.5 g/mol
InChI Key: HSIAJLXXHUXCHS-UHFFFAOYSA-N
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Description

3-{[1,1’-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring, a biphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base to form an intermediate. This intermediate is then reacted with 4-biphenylsulfonyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine can undergo several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The biphenyl and thiazolidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl or thiazolidine rings .

Scientific Research Applications

3-{[1,1’-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1,1’-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-Biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: A compound with a similar biphenyl and nitrophenyl structure but different ring system.

    4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different overall structures.

Uniqueness

3-{[1,1’-Biphenyl]-4-sulfonyl}-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to its combination of a thiazolidine ring, biphenyl group, and nitrophenyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications .

Properties

IUPAC Name

2-(4-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-23(25)19-10-6-18(7-11-19)21-22(14-15-28-21)29(26,27)20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIAJLXXHUXCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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